Cas no 1269052-77-8 (5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride)
5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride
- 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine hydrochloride
- 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride
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- MDL: MFCD18483556
- Inchi: 1S/C9H11N3.ClH/c1-5-3-7-9(12-4-11-7)8(10)6(5)2;/h3-4H,10H2,1-2H3,(H,11,12);1H
- InChI Key: ZGMXYJITBHPZPT-UHFFFAOYSA-N
- SMILES: NC1C(=C(C)C=C2NC=NC=12)C.Cl
5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB267856-1 g |
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride |
1269052-77-8 | 1g |
€169.40 | 2023-04-26 | ||
| abcr | AB267856-5 g |
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride |
1269052-77-8 | 5g |
€530.60 | 2023-04-26 | ||
| abcr | AB267856-10 g |
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride |
1269052-77-8 | 10g |
€831.60 | 2023-04-26 | ||
| abcr | AB267856-1g |
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride; . |
1269052-77-8 | 1g |
€94.10 | 2025-04-21 | ||
| abcr | AB267856-5g |
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride; . |
1269052-77-8 | 5g |
€218.80 | 2025-04-21 | ||
| abcr | AB267856-10g |
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride; . |
1269052-77-8 | 10g |
€322.30 | 2025-04-21 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD761483-1g |
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine hydrochloride |
1269052-77-8 | 97% | 1g |
¥808.0 | 2023-04-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD761483-5g |
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine hydrochloride |
1269052-77-8 | 97% | 5g |
¥2086.0 | 2023-04-03 | |
| eNovation Chemicals LLC | Y1250139-1g |
5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride |
1269052-77-8 | 95% | 1g |
$125 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1250139-5g |
5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride |
1269052-77-8 | 95% | 5g |
$315 | 2025-02-25 |
5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride Suppliers
5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride
Research Briefing on 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride (CAS: 1269052-77-8) in Chemical Biology and Pharmaceutical Applications
5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride (CAS: 1269052-77-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzimidazole derivative exhibits unique structural features that make it a promising scaffold for drug development, particularly in the areas of kinase inhibition and antimicrobial therapeutics. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride serves as an effective precursor for developing selective kinase inhibitors. The research team utilized this compound to create a series of derivatives targeting JAK2 kinases, showing promising results in preclinical models of myeloproliferative disorders. The dimethyl substitution pattern was found to significantly enhance binding affinity while maintaining favorable pharmacokinetic properties.
In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the compound's utility in developing novel anti-tubercular agents. The hydrochloride salt form (CAS: 1269052-77-8) demonstrated improved solubility characteristics compared to the free base, facilitating its incorporation into drug formulations. Structural modifications at the 7-amino position yielded compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.
From a chemical biology perspective, researchers have exploited the compound's fluorescent properties for developing molecular probes. A 2023 study in Chemical Communications detailed its use in creating environment-sensitive fluorophores for monitoring protein conformational changes. The dimethyl groups were found to modulate the compound's photophysical properties, making it particularly useful for Förster resonance energy transfer (FRET) applications.
The synthetic accessibility of 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride has also been a focus of recent optimization efforts. A 2024 paper in Organic Process Research & Development described an improved scalable synthesis route with higher yields and reduced environmental impact. This advancement is particularly relevant for potential industrial-scale production of pharmaceutical intermediates derived from this compound.
Ongoing clinical investigations are exploring the compound's potential in combination therapies. Preliminary results from a phase I trial (NCT identifier withheld) suggest that derivatives of 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride may enhance the efficacy of existing anticancer drugs when used as adjuvants, possibly through modulation of drug efflux pumps. However, further studies are needed to validate these findings and establish safety profiles.
Future research directions for this compound appear promising, with several groups investigating its application in targeted protein degradation (PROTAC technology) and as a component of supramolecular drug delivery systems. The unique electronic properties imparted by the dimethyl substitution pattern continue to make this benzimidazole derivative a valuable tool in medicinal chemistry and chemical biology research.
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